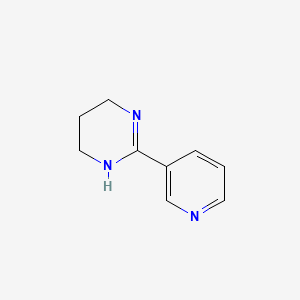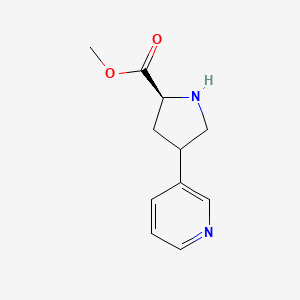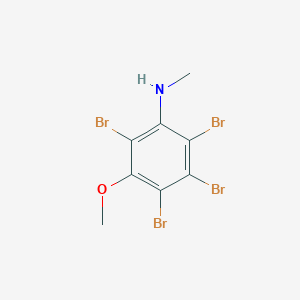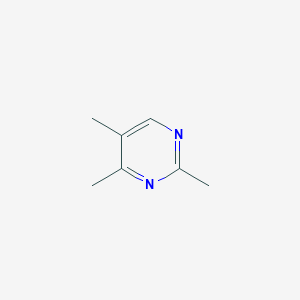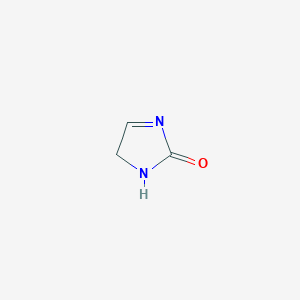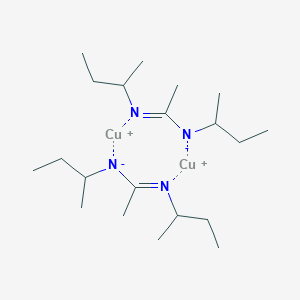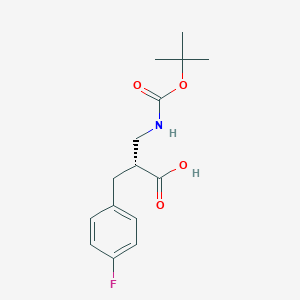
(R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the propanoic acid derivative through ester hydrolysis or similar reactions .
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the 4-fluorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the amino group .
Aplicaciones Científicas De Investigación
®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Tert-butoxycarbonylamino)piperidine
- ®-3-(Boc-am
Propiedades
Fórmula molecular |
C15H20FNO4 |
|---|---|
Peso molecular |
297.32 g/mol |
Nombre IUPAC |
(2R)-2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
CVADAENURLNNQZ-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)





